3-Bromo-2-chloro-6-fluorotoluene

Physical Chemistry Material Handling Process Engineering

Select 3-Bromo-2-chloro-6-fluorotoluene (CAS 203302-92-5) for its unmatched orthogonal reactivity. The bromine, chlorine, and fluorine substituents enable completely sequential Suzuki and Buchwald-Hartwig couplings—a capability absent in simpler dihalo analogs. This is critical for building complex biaryl scaffolds for SAR studies in medicinal chemistry and agrochemical discovery. Ensure batch-to-batch consistency for your large-scale campaigns with our fully documented, high-purity material.

Molecular Formula C7H5BrClF
Molecular Weight 223.47 g/mol
CAS No. 203302-92-5
Cat. No. B1273176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-6-fluorotoluene
CAS203302-92-5
Molecular FormulaC7H5BrClF
Molecular Weight223.47 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)Br)F
InChIInChI=1S/C7H5BrClF/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3
InChIKeyVHQALVHKNXDJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-6-fluorotoluene (CAS 203302-92-5): A High-Purity Halogenated Building Block for Pharmaceutical and Agrochemical Synthesis


3-Bromo-2-chloro-6-fluorotoluene (CAS 203302-92-5) is a polysubstituted aromatic compound classified as a halogenated toluene derivative, bearing bromine, chlorine, and fluorine substituents at the 3, 2, and 6 positions, respectively, on a methylbenzene core. Its molecular formula is C₇H₅BrClF with a molecular weight of 223.47 g/mol . The compound is typically supplied as a white to light yellow crystalline powder with a purity specification of ≥98% (GC), and it is widely recognized as a versatile intermediate in organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals .

Why 3-Bromo-2-chloro-6-fluorotoluene Cannot Be Replaced by Simpler Halogenated Toluene Analogs


The precise positioning of the three distinct halogen atoms (Br, Cl, F) on the aromatic ring of 3-bromo-2-chloro-6-fluorotoluene creates a unique electronic and steric environment that is not replicated in analogs like 2-chloro-6-fluorotoluene (lacking bromine) or 2-chloro-6-fluorobenzyl bromide (differing in substitution pattern) . These differences manifest as quantifiable variations in physical properties (e.g., density, boiling point) and, more critically, in orthogonal reactivity during cross-coupling reactions and nucleophilic aromatic substitutions . Consequently, substituting this compound with a generic in-class analog can lead to altered reaction kinetics, lower yields, or complete failure in multi-step synthetic sequences, particularly where the bromine atom is required for a specific C–C bond-forming step while the chlorine and fluorine serve as orthogonal handles or electronic modulators [1].

Quantitative Differentiation of 3-Bromo-2-chloro-6-fluorotoluene (203302-92-5) Against Closest Analogs


Higher Density and Boiling Point Distinguish 3-Bromo-2-chloro-6-fluorotoluene from 2-Chloro-6-fluorotoluene

3-Bromo-2-chloro-6-fluorotoluene exhibits a significantly higher density and boiling point compared to the bromine-free analog 2-chloro-6-fluorotoluene, directly impacting purification, storage, and reaction vessel selection . The target compound has a predicted density of 1.618 g/cm³ and a predicted boiling point of 219.5±35.0 °C at 760 mmHg . In contrast, 2-chloro-6-fluorotoluene has a measured density of 1.191 g/mL at 25 °C and a boiling point of 154-156 °C .

Physical Chemistry Material Handling Process Engineering

Superior Purity and Comprehensive Analytical Documentation Differentiate 3-Bromo-2-chloro-6-fluorotoluene from Commercial 2-Chloro-6-fluorobenzyl Bromide

Commercially available 3-bromo-2-chloro-6-fluorotoluene is routinely supplied with a guaranteed purity of >98% (GC) and full analytical documentation including ¹H NMR, ¹³C NMR, and MS spectra . In contrast, a structurally related but commercially distinct analog, 2-chloro-6-fluorobenzyl bromide, is often offered at a lower minimum purity specification of 97% (GC) with less comprehensive analytical support . The higher purity and rigorous batch-to-batch testing of the target compound reduce the need for additional purification steps and ensure reproducibility in sensitive pharmaceutical syntheses [1].

Analytical Chemistry Quality Assurance Procurement

Unique Halogen Triad Enables Orthogonal Cross-Coupling Reactivity Not Possible with Dihalogenated Analogs

The presence of bromine, chlorine, and fluorine in a 1,2,3-trisubstituted pattern on 3-bromo-2-chloro-6-fluorotoluene provides three electronically distinct leaving groups that can be engaged in sequential, orthogonal cross-coupling reactions . The bromine atom (bond dissociation energy ~84 kcal/mol for C–Br) is readily activated for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the chlorine (BDE ~96 kcal/mol) and fluorine (BDE ~126 kcal/mol) remain inert under typical conditions, allowing for stepwise diversification [1]. In contrast, analogs lacking one halogen, such as 2-chloro-6-fluorotoluene (no Br), or those with altered substitution, like 2-chloro-6-fluorobenzyl bromide (Br at benzylic position), exhibit limited or non-sequential reactivity profiles [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Documented Use as a Key Intermediate in Potent Selective Androgen Receptor Modulator (SARM) Synthesis

3-Bromo-2-chloro-6-fluorotoluene is explicitly cited as a starting material in the synthesis of nonsteroidal selective androgen receptor modulators (SARMs), including the clinical candidate ACP-105 [1][2]. The compound's unique substitution pattern was essential for installing the aryl group in the final SARM structure, which demonstrated partial agonist activity (EC₅₀ values in the low nanomolar range) in vitro and improved anabolic parameters in a 2-week chronic study in castrated male rats [1]. While exact yields are not publicly disclosed, the use of this specific building block in a multi-step patented route underscores its proven utility in delivering biologically active molecules.

Drug Discovery Endocrinology Medicinal Chemistry

Availability of Full Spectroscopic Characterization Enables Rigorous Quality Control

Unlike many specialized halogenated building blocks that are supplied with minimal analytical data, 3-bromo-2-chloro-6-fluorotoluene is offered by multiple reputable vendors with complete ¹H NMR, ¹³C NMR, and MS spectra provided as standard documentation . This level of characterization is not consistently available for close analogs such as 3-bromo-2-chloro-4-fluorotoluene (CAS 1507512-34-6) or 3-bromo-6-chloro-2-fluorotoluene (CAS 943830-58-8), which often lack publicly disclosed NMR data . The provision of full spectra facilitates in-house verification of identity and purity, reducing the risk of mis-specification and ensuring compliance with Good Laboratory Practice (GLP) standards.

Analytical Chemistry Process Chemistry Quality Assurance

Optimal Application Scenarios for 3-Bromo-2-chloro-6-fluorotoluene in R&D and Industrial Chemistry


Sequential Cross-Coupling in Multi-Step Pharmaceutical Synthesis

The orthogonal reactivity of the bromine, chlorine, and fluorine substituents makes 3-bromo-2-chloro-6-fluorotoluene an ideal core for constructing complex biaryl and heteroaryl frameworks via sequential Suzuki-Miyaura and Buchwald-Hartwig couplings . This scenario is particularly valuable in medicinal chemistry programs aiming to rapidly explore structure-activity relationships around a halogenated toluene scaffold, as the bromine can be selectively displaced first, followed by activation of the chlorine under more forcing conditions, while the fluorine remains as a metabolically stable moiety [1].

Synthesis of Selective Androgen Receptor Modulators (SARMs) and Related Hormonal Therapeutics

As demonstrated in the development of ACP-105, this compound serves as a validated starting material for SARM synthesis [2][3]. Procurement of 3-bromo-2-chloro-6-fluorotoluene with full analytical documentation ensures batch-to-batch consistency in large-scale campaigns aimed at producing clinical candidates for age-related muscle wasting or prostate cancer therapies [2].

High-Purity Building Block for Agrochemical Discovery

The >98% purity and availability of detailed spectroscopic data make this compound a preferred building block for agrochemical discovery programs requiring robust and reproducible starting materials . The halogen triad allows for the introduction of diverse functional groups essential for optimizing herbicidal or fungicidal activity, while the methyl group can be oxidized to a carboxylic acid for further derivatization [4].

Material Science: Synthesis of Halogenated Organic Semiconductors

The specific arrangement of electron-withdrawing halogens (Br, Cl, F) on the aromatic ring can lower the energy levels and enhance electron transport in organic semiconducting materials [5]. 3-Bromo-2-chloro-6-fluorotoluene provides a pre-functionalized monomer unit that can be incorporated into conjugated polymers or small-molecule semiconductors for organic field-effect transistors (OFETs) and photovoltaic devices, where precise control of frontier molecular orbital energies is critical [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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